molecular formula C16H14N6O2S2 B2837347 7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674358-92-0

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2837347
CAS No.: 674358-92-0
M. Wt: 386.45
InChI Key: DKVDQIFTSQAQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure that includes a purine core substituted with a benzyl group, a methyl group, and a thiadiazole moiety. The presence of these diverse functional groups makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the benzyl and methyl groups through alkylation reactions. The thiadiazole moiety is then introduced via a nucleophilic substitution reaction using appropriate thiadiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding amine.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety is known to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-methyl-8-(4-methyl-1-piperidyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-3-methyl-8-(3-methylbutylsulfanyl)-3,7-dihydro-purine-2,6-dione

Uniqueness

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the thiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c1-9-19-20-16(25-9)26-15-17-12-11(13(23)18-14(24)21(12)2)22(15)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDQIFTSQAQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.